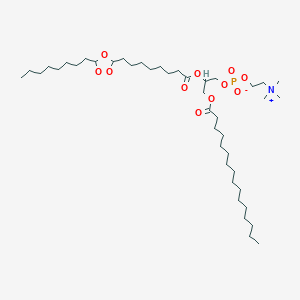
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate, also known as EAMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuropharmacology.
Wirkmechanismus
The exact mechanism of action of Ethyl 4-amino-3-methoxypiperidine-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemische Und Physiologische Effekte
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, studies have demonstrated its ability to modulate the activity of certain neurotransmitters and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-amino-3-methoxypiperidine-1-carboxylate in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one limitation of using Ethyl 4-amino-3-methoxypiperidine-1-carboxylate is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 4-amino-3-methoxypiperidine-1-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-amino-3-methoxypiperidine-1-carboxylate and its potential applications in drug discovery and medicinal chemistry. Finally, there is a need for more research on the safety and toxicity of Ethyl 4-amino-3-methoxypiperidine-1-carboxylate in order to fully assess its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
128225-42-3 |
|---|---|
Produktname |
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate |
Molekularformel |
C9H18N2O3 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
ethyl 4-amino-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
FIIGTSPAEONQHZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C(C1)OC)N |
Kanonische SMILES |
CCOC(=O)N1CCC(C(C1)OC)N |
Synonyme |
1-Piperidinecarboxylicacid,4-amino-3-methoxy-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)








